6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound is a type of pyrazolopyrimidine . Pyrazolopyrimidines are a class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures . They have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .
Synthesis Analysis
Pyrazolo[1,5-a]quinoxalin-4(5H)-ones have been synthesized from easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines . The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Molecular Structure Analysis
The core of this scaffold has been identified several times previously and has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .Chemical Reactions Analysis
The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Coating: Compounds similar to 6-(Methylsulfonyl)-3-(Phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, when incorporated into polyurethane varnish and printing ink, demonstrated significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Serotonin 5-HT6 Receptor Antagonists
- Pharmacological Research: Several derivatives, including similar compounds, have shown potential as serotonin 5-HT6 receptor antagonists. This research is significant for developing treatments for central nervous system disorders (Ivachtchenko et al., 2013).
Anticancer Applications
- Cancer Research: Some derivatives have been evaluated for their potential as anticancer agents. In particular, their role as Aurora-A kinase inhibitors and their cytotoxic activity against cancer cell lines like HCT116 have been explored (Shaaban et al., 2011).
Antiviral and Antitumor Activities
- Antiviral and Antitumor Research: Studies on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, similar in structure, have shown significant activity against measles and moderate antitumor activity against leukemia in vitro (Petrie et al., 1985).
Antimicrobial and Antibacterial Properties
- Development of Antimicrobial Agents: Novel pyrazolopyrimidines have been synthesized and evaluated for their antimicrobial and antibacterial properties, indicating potential applications in combating bacterial infections (Rahmouni et al., 2016).
Phosphodiesterase Inhibition
- Phosphodiesterase Inhibition for Cardiovascular Diseases: 6-Phenylpyrazolo[3,4-d]pyrimidones, similar to the compound , have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential applications in treating cardiovascular diseases (Dumaitre & Dodic, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S2/c1-22(18,19)10-7-15-13-11(8-16-17(13)12(10)14)23(20,21)9-5-3-2-4-6-9/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMUZPHVSCTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326445 |
Source
|
Record name | 3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685107-43-1 |
Source
|
Record name | 3-(benzenesulfonyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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